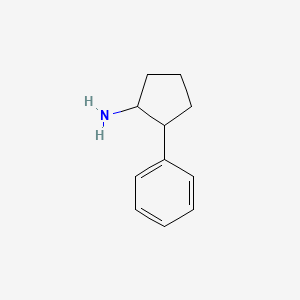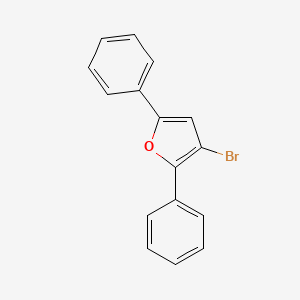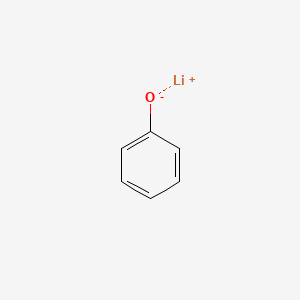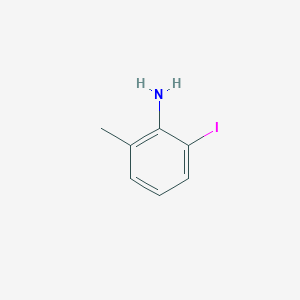![molecular formula C8H3Br2NO3 B1601016 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 54754-60-8](/img/structure/B1601016.png)
6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione
Descripción general
Descripción
6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C8H3Br2NO3 . It is a derivative of benzoxazinone .
Synthesis Analysis
The synthesis of benzoxazinone derivatives has been reported in the literature . For instance, 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one was subjected to react with nitrogen nucleophiles to afford quinazolinone derivatives and other related moieties .Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione consists of a benzoxazinone core with two bromine atoms at positions 6 and 8 . The presence of the benzimidazole ring in similar compounds enables π-π stacking, π-π T-shaped interactions, and the presence of NH group could serve as H-bond donor as well acceptor site .Chemical Reactions Analysis
Benzoxazinone derivatives have been found to react with various nucleophiles. For example, benzoxazinone 2 responds to attack with oxygen nucleophile such as ethanol to give ethyl benzoate derivative .Aplicaciones Científicas De Investigación
1. Cancer Research
- Summary of the Application : This compound has been used in the synthesis of novel benzoxazinone derivatives, which were examined for anticancer activity against two human epithelial cancer cell lines; breast MCF-7 and liver HepG2 cells .
- Methods of Application : The compound was subjected to react with nitrogen nucleophiles to afford quinazolinone derivatives and other related moieties . The structure of the prepared compounds was confirmed with spectroscopic tools including IR, 1H-NMR, and 13C-NMR .
- Results or Outcomes : Derivatives exhibited high antiproliferative activity and were selective against cancer cells showing no toxicity in normal fibroblasts . Some derivatives enhance the expression of the p53 and caspases 9 and 3 to varying degrees in both cell lines .
2. Organic Photovoltaics
- Summary of the Application : The compound has been used in the synthesis of hydrolytically and thermally stable 4,8-dibromobenzo [1,2- d :4,5- d ’]bis ( [1,2,3]thiadiazole) by the bromination of its parent heterocycle . This compound can be considered as a useful building block for the synthesis of DSSCs and OLEDs components .
- Methods of Application : The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles are found . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives .
- Results or Outcomes : The structure of 4,8-dibromobenzo [1,2- d :4,5- d ’]bis ( [1,2,3]thiadiazole) was confirmed by X-ray analysis . The synthesized compounds can be considered as useful building blocks for the synthesis of DSSCs and OLEDs components .
3. Synthesis of Novel Benzoxazinone Derivatives
- Summary of the Application : This compound has been used in the synthesis of 14 novel benzoxazinone derivatives, which were examined for anticancer activity against two human epithelial cancer cell lines; breast MCF-7 and liver HepG2 cells .
- Methods of Application : The compound was subjected to react with nitrogen nucleophiles to afford quinazolinone derivatives and other related moieties . The structure of the prepared compounds was confirmed with spectroscopic tools including IR, 1H-NMR, and 13C-NMR .
- Results or Outcomes : Derivatives exhibited high antiproliferative activity and were selective against cancer cells showing no toxicity in normal fibroblasts . Some derivatives enhance the expression of the p53 and caspases 9 and 3 to varying degrees in both cell lines .
4. Medicinal Importance
- Summary of the Application : Benzoxazine and benzoxazinone are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
- Methods of Application : The specific methods of application or experimental procedures for these applications are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not detailed in the source .
5. Synthesis of Quinazolinone Derivatives
- Summary of the Application : This compound has been used in the synthesis of 14 novel quinazolinone derivatives, which were examined for anticancer activity against two human epithelial cancer cell lines; breast MCF-7 and liver HepG2 cells .
- Methods of Application : The compound was subjected to react with nitrogen nucleophiles to afford quinazolinone derivatives and other related moieties . The structure of the prepared compounds was confirmed with spectroscopic tools including IR, 1H-NMR, and 13C-NMR .
- Results or Outcomes : Derivatives exhibited high antiproliferative activity and were selective against cancer cells showing no toxicity in normal fibroblasts . Some derivatives enhance the expression of the p53 and caspases 9 and 3 to varying degrees in both cell lines .
6. Synthesis of DSSCs and OLEDs Components
- Summary of the Application : The compound has been used in the synthesis of Dye-Sensitized Solar Cells (DSSCs) and Organic Light Emitting Diodes (OLEDs) components .
- Methods of Application : Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo . Stille coupling can be employed for the preparation of bis-arylated heterocycles .
- Results or Outcomes : The synthesized compounds can be considered as useful building blocks for the synthesis of DSSCs and OLEDs components .
Direcciones Futuras
The future directions for the study of 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione and similar compounds could include further exploration of their synthesis, reactivity, and potential biological activities. Their potential use in the development of new therapeutic agents, particularly in the field of oncology, could also be a promising area of research .
Propiedades
IUPAC Name |
6,8-dibromo-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBVTKNCSLRDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509806 | |
| Record name | 6,8-Dibromo-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione | |
CAS RN |
54754-60-8 | |
| Record name | 6,8-Dibromo-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




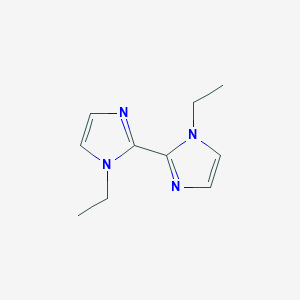
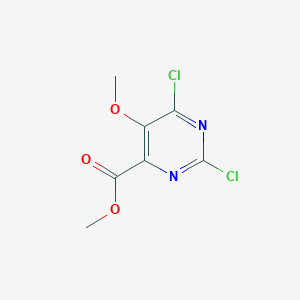

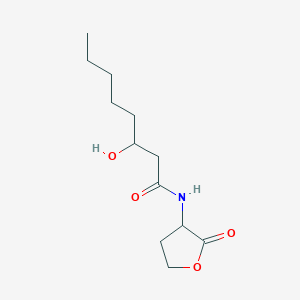
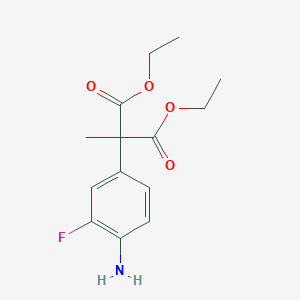
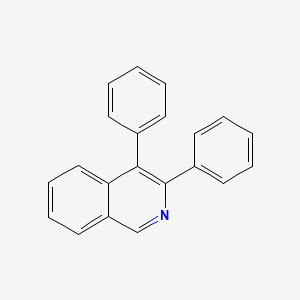
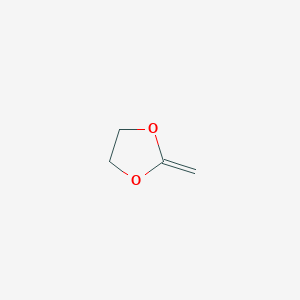
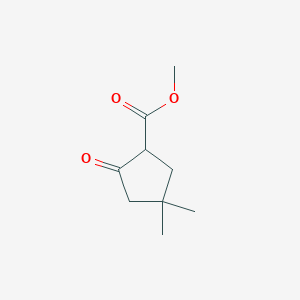
![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)
